Home > Products > Screening Compounds P61914 > Minnelide free acid
Minnelide free acid - 1254885-39-6

Minnelide free acid

Catalog Number: EVT-276523
CAS Number: 1254885-39-6
Molecular Formula: C21H27O10P
Molecular Weight: 470.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Minnelide is an effective therapy against pancreatic cancer. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth by Decreasing Expression of Androgen Receptor Full Length and Splice Variants. Minnelide reduced tumor volume in multiple models of pancreatic cancer. Minnelide was a more effective drug against pancreatic cancer models. It effectively reduced tumor burden and tumor related morbidity in different unique but complementary mouse models. It reduced metastatic spread and increased survival in the different models as well.
Overview

Minnelide free acid is a water-soluble prodrug derived from triptolide, which is a natural compound with significant anticancer properties. It is primarily studied for its potential therapeutic applications in treating pancreatic cancer. The compound is synthesized to enhance the bioavailability of triptolide, which has limited solubility and stability in physiological conditions. The synthesis of Minnelide involves the modification of triptolide to produce a compound that can be more effectively utilized in clinical settings.

Source

Minnelide is synthesized from triptolide, which is extracted from the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has been used in traditional Chinese medicine for various ailments, including inflammation and autoimmune diseases. The transformation of triptolide into Minnelide allows for improved pharmacological properties, particularly in enhancing its solubility and reducing toxicity.

Classification

Minnelide is classified as an organophosphate prodrug. It belongs to the category of diterpenes and is specifically recognized for its antineoplastic (anticancer) activity. As a prodrug, it undergoes metabolic conversion to release the active parent compound, triptolide, upon administration.

Synthesis Analysis

The synthesis of Minnelide free acid involves several chemical reactions that modify triptolide. The process typically includes:

  1. Initial Reaction: Triptolide is reacted with acetic acid and acetic anhydride in dimethyl sulfoxide (DMSO) at room temperature for five days to form an intermediate product.
  2. Formation of Ester Derivative: This intermediate undergoes a reaction with dibenzylphosphate and N-iodosuccinimide in dry methylene chloride to generate a dibenzyl ester derivative.
  3. Reduction: The dibenzyl group is then removed using hydrogen gas over palladium on carbon, yielding a dihydrogen phosphate group.
  4. Final Conversion: The dihydrogen phosphate reacts with sodium carbonate to produce Minnelide as a white powder, which has a purity greater than 95% as determined by high-performance liquid chromatography.

This multi-step synthesis ensures that the final product retains the therapeutic properties of triptolide while improving its pharmacokinetic profile .

Molecular Structure Analysis

Minnelide free acid possesses a complex molecular structure characterized by multiple functional groups and stereocenters. Its chemical formula can be represented as C20_{20}H25_{25}O7_{7}P, indicating the presence of phosphorus due to its phosphate ester functionality.

  • Molecular Weight: Approximately 396.38 g/mol
  • Structural Features: The structure includes a diterpene backbone typical of triptolide, with modifications that enhance solubility and stability.

The molecular structure can be visualized using computational chemistry software to analyze its conformations and interactions with biological targets .

Chemical Reactions Analysis

Minnelide undergoes various chemical reactions, particularly hydrolysis in biological systems:

  1. Bioconversion: In vivo, Minnelide is converted back to triptolide by alkaline phosphatases present in tissues. This reaction involves the cleavage of the phosphate ester bond, leading to the release of triptolide and formaldehyde.
  2. Degradation Kinetics: The degradation half-life of Minnelide in the presence of alkaline phosphatase is approximately 2 minutes, indicating rapid conversion to its active form .
  3. Cellular Interactions: In vitro studies demonstrate that Minnelide’s efficacy against cancer cells is contingent upon its conversion to triptolide, highlighting the importance of enzymatic activity for its therapeutic effects .
Mechanism of Action

The mechanism through which Minnelide exerts its anticancer effects primarily involves the following processes:

  1. Induction of Apoptosis: Once converted to triptolide, it activates apoptotic pathways in cancer cells by generating reactive oxygen species and inhibiting nuclear factor kappa B signaling.
  2. Inhibition of Tumor Growth: Studies have shown that Minnelide can significantly reduce tumor growth and metastasis in pancreatic cancer models by reprogramming the tumor microenvironment .
  3. Modulation of Stroma: It also affects stromal components in tumors by inhibiting collagen stabilization and hyaluronan synthesis, leading to improved vascular function and enhanced drug delivery .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White hygroscopic powder
  • Solubility: Highly soluble in water due to its phosphate group
  • Stability: Relatively stable under physiological conditions but rapidly converted by phosphatases

Chemical Properties

  • pH Stability: Optimal activity observed at physiological pH (around 7)
  • Reactivity: Reacts readily with alkaline phosphatases leading to degradation into triptolide

Relevant analyses such as high-performance liquid chromatography confirm the purity and stability profiles necessary for clinical applications .

Applications

Minnelide free acid has shown promise in various scientific applications, particularly in oncology:

  • Cancer Treatment: Primarily investigated for its effectiveness against pancreatic cancer, where it has demonstrated significant cytotoxicity in preclinical models.
  • Chemosensitization: It enhances the efficacy of other chemotherapeutic agents like cyclophosphamide by modifying tumor responses and overcoming drug resistance .
  • Research Tool: Used in studies examining tumor microenvironments and stromal interactions within cancer biology.

Properties

CAS Number

1254885-39-6

Product Name

Minnelide free acid

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate

Molecular Formula

C21H27O10P

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1

InChI Key

QROUIGQWVUTWFM-RWBWCDHPSA-N

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

Solubility

Soluble in DMSO

Synonyms

Minnelide free acid; 14-O-Phosphonooxymethyltriptolide;

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.